2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide

Description

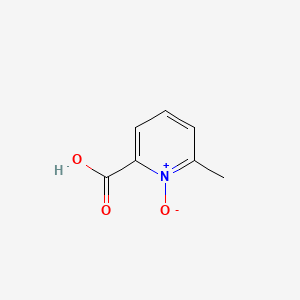

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide (CAS: Not explicitly provided; IUPAC name: 6-methyl-1-oxidopyridin-1-ium-2-carboxylate) is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position, with an additional oxygen atom forming the N-oxide moiety.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(9)10)8(5)11/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUTWAZFIDHPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340381 | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-34-4 | |

| Record name | Picolinic acid, 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide can be achieved through the oxidation of 6-methyl-2-pyridinecarboxylic acid. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction typically proceeds as follows:

- Dissolve 6-methyl-2-pyridinecarboxylic acid in an appropriate solvent, such as acetic acid.

- Add the oxidizing agent (e.g., hydrogen peroxide) slowly to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours until the oxidation is complete.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of oxidizing agents and solvents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, nucleophiles.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: 6-methyl-2-pyridinecarboxylic acid.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

Medicine: Studied for its potential pharmacological activities, including interactions with metalloenzymes and as a component of metal-based drugs.

Industry: Utilized in the preparation of catalysts and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The N-oxide group enhances the compound’s ability to participate in redox reactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Structural Analogues

Substituted Pyridinecarboxylic Acids

- 2-Pyridinecarboxylic Acid (Picolinic Acid) : Lacks the 6-methyl and N-oxide groups. Exhibits antioxidant activity but is less sterically hindered than the 6-methyl derivative. Used as a reference in Structure-Activity Relationship (SAR) studies .

- 6-Chloro-2-pyridinecarboxylic Acid : Chlorine substituent at the 6-position increases electron-withdrawing effects, altering decarboxylation rates and acidity compared to the methyl-substituted analog .

N-Oxide Derivatives

- 4-Aminopyridine 1-Oxide (CAS: 3535-75-9): The N-oxide group enhances polarity and solubility. Used in coordination chemistry but lacks the carboxylic acid functionality .

- 6-Methyl-2-pyridinecarboxamide 1-Oxide : The carboxamide group replaces the carboxylic acid, reducing acidity but improving stability under physiological conditions .

Physicochemical Properties

Notes:

- The N-oxide group in 6-methyl-2-pyridinecarboxylic acid 1-oxide increases polarity, reducing LogP compared to non-oxidized analogs .

Reactivity and Functional Differences

- Decarboxylation: 2-Pyridinecarboxylic acid derivatives follow a Hammett linear free-energy relationship. Electron-withdrawing groups (e.g., -Cl, -NO₂) accelerate decarboxylation, while methyl groups (electron-donating) slow the process. The N-oxide moiety may further stabilize intermediates, altering reaction pathways .

- Antioxidant Activity : In DPPH and FRAP assays, pyridinecarboxylic acids with substituents at the 2-position (e.g., 2-pyridinecarboxylic acid) show higher radical scavenging activity than 3- or 4-isomers. The 6-methyl group may enhance lipid solubility, improving membrane penetration in biological systems .

Biological Activity

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide, also known as 6-methylpicolinic acid 1-oxide, is a heterocyclic organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, characterized by the oxidation of the nitrogen atom in the pyridine ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and coordination chemistry.

The biological activity of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide primarily arises from its ability to act as a ligand that coordinates with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The N-oxide group enhances the compound's capacity to participate in redox reactions, contributing to its biological and chemical activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide. Research indicates that this compound exhibits significant antibacterial activity when used in personal care compositions. The combination of this compound with iron chelators has been shown to enhance its antibacterial performance, suggesting that it can be effectively utilized in formulations aimed at combating microbial infections .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In various experimental models, it has demonstrated the ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). This suggests that it could play a role in managing chronic inflammatory diseases by controlling excessive inflammatory responses .

Wound Healing Activity

In vivo studies have assessed the wound healing capabilities of formulations containing this compound. Results indicated that treatments led to enhanced wound contraction and epithelialization rates compared to control groups. The mechanism underlying these effects may involve modulation of inflammatory responses and promotion of cellular proliferation at the wound site .

Study on Antimicrobial Efficacy

A study focusing on personal care compositions revealed that formulations containing 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide exhibited superior antibacterial activity compared to those lacking this component. The presence of iron chelators further enhanced this effect, indicating a synergistic interaction that could be exploited in developing effective antimicrobial products .

Investigation into Anti-Inflammatory Mechanisms

Another research effort investigated the anti-inflammatory effects of this compound in a mouse model of inflammation. The findings showed that treatment with 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide resulted in a significant reduction in levels of inflammatory cytokines and mediators, suggesting its potential utility in therapeutic applications for inflammatory conditions .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide | Antimicrobial, Anti-inflammatory, Wound healing | Ligand for metal ions; modulates enzyme activity |

| Picolinic acid | Antioxidant | Free radical scavenging |

| 6-Methyl-2-pyridinecarboxylic acid | Limited biological data available | Similar structure but lacks N-oxide functionality |

Q & A

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Oxidation (H₂O₂) | 0.5–1.0 M, pH 4–5, 40–60°C | Maximizes N-oxide formation |

| Catalysts | Pd/C or CuI (0.5–2 mol%) | Reduces side reactions |

| Reaction Time | 6–12 hours | Balances conversion vs. degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.